Fmoc-Ser(allyl)-oh, also known as Fmoc-L-Ser(allyl)-OH, is a key building block used in peptide synthesis. Peptide synthesis is the process of creating peptides, which are chains of amino acids. Peptides play a vital role in various biological functions, including acting as hormones, enzymes, and neurotransmitters . Fmoc-Ser(allyl)-oh specifically incorporates the amino acid Serine (Ser) with an allyl side chain protection by a Fmoc group.
The Fmoc (Fluorenylmethoxycarbonyl) group is a temporary protecting group commonly employed in solid-phase peptide synthesis (SPPS) . Fmoc protects the amino group (NH2) of the Serine residue, preventing unwanted reactions during peptide chain assembly. The Fmoc group can be selectively removed under mild basic conditions, allowing the amino group to participate in peptide bond formation with the next amino acid building block.
The allyl group (CH2=CH-CH2) in Fmoc-Ser(allyl)-oh serves as a temporary protecting group for the hydroxyl side chain (OH) of the Serine residue. This protection is crucial for controlling the reactivity of the Serine side chain during peptide synthesis. The allyl group can be selectively removed using various methods, such as palladium-catalyzed reactions, allowing for further modifications of the Serine side chain if desired .
Fmoc-Ser(allyl)-oh offers several advantages in peptide design:
The combination of Fmoc and allyl protecting groups allows for orthogonal deprotection strategies. This means that the Fmoc group can be removed selectively without affecting the allyl group, and vice versa, enabling greater control over the order of reactions during peptide synthesis.
Following peptide chain assembly, the allyl group on the Serine side chain can be selectively removed, allowing for further functionalization of the Serine residue. This enables the introduction of specific functionalities, such as fluorescent labels or bioconjugation tags, at desired positions within the peptide .
Fmoc-Ser(allyl)-oh, also known as 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl, is a modified derivative of the amino acid serine. It features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and an allyl ester protecting the hydroxyl group. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the mild conditions required for deprotection . The Fmoc group is favored for its ease of removal under basic conditions, which facilitates the sequential addition of amino acids during peptide assembly.
In biological contexts, Fmoc-Ser(allyl)-oh is instrumental in synthesizing peptides that can exhibit various biological activities depending on their sequences. The peptides produced can participate in numerous biochemical pathways, influencing cellular functions and interactions. The pharmacokinetics and biological effects of these peptides are contingent upon their specific structures and sequences, which can be tailored during synthesis.
The synthesis of Fmoc-Ser(allyl)-oh generally involves two main steps:
These methods can be scaled up for industrial production using automated SPPS systems, allowing for efficient synthesis of this compound on a larger scale.
Fmoc-Ser(allyl)-oh is primarily used in:
Studies involving Fmoc-Ser(allyl)-oh often focus on its role in peptide interactions. The unique structure allows researchers to investigate how modifications at the serine residue affect peptide conformation and binding affinity to target proteins or receptors. These studies are crucial for understanding the mechanisms by which peptides exert their biological effects and for optimizing peptide-based therapeutics .
Several compounds share structural similarities with Fmoc-Ser(allyl)-oh, particularly those involved in peptide synthesis:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Fmoc-Lys(Alloc)-OH | Lysine with an allyloxycarbonyl group | Used for side-chain modifications |
| Fmoc-Asp(OAll)-OH | Aspartic acid with an allyl ester | Stable under TFA; prone to cyclization |
| Fmoc-Glu(OAll)-OH | Glutamic acid with an allyl ester | Similar stability and reactivity |
| Fmoc-Ser(tBu)-OH | Serine with tert-butyl protection | More hydrophobic; different deprotection conditions |
| Fmoc-Thr(tBu)-OH | Threonine with tert-butyl protection | Similar applications but different amino acid properties |
Fmoc-Ser(allyl)-oh stands out due to its specific allyloxy protection, allowing for selective deprotection strategies that are advantageous in complex peptide synthesis. Its stability under various reaction conditions makes it a preferred choice among researchers looking to synthesize customized peptides efficiently .
The synthesis of Fmoc-Ser(allyl)-OH emerged from two parallel advancements: the adoption of 9-fluorenylmethoxycarbonyl (Fmoc) as a base-labile α-amino protecting group and the refinement of allyl-based side-chain protection. Introduced by Carpino in 1970, the Fmoc group revolutionized SPPS by enabling mild deprotection with piperidine, avoiding the harsh acidic conditions required for tert-butyloxycarbonyl (Boc) removal. However, early Fmoc-based strategies faced limitations in side-chain protection, particularly for hydroxyl-containing residues like serine.
The allyl group entered peptide chemistry as part of a broader shift toward orthogonally removable protecting groups. Patents from the 1990s, such as EP0518295A2, detailed methods for introducing allyl esters to aspartic acid and glutamic acid side chains. By the late 1990s, these protocols were adapted for serine, with sulfuric acid-catalyzed allylation in alcoholic solvents becoming a standard method for producing Fmoc-Ser(allyl)-OH. The compound’s commercial availability by the early 2000s (CAS 704910-17-8) marked its integration into mainstream peptide synthesis workflows.
Fmoc-Ser(allyl)-OH exemplifies the principle of orthogonality—the simultaneous use of protecting groups removable by distinct mechanisms. While the Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), the allyl ether requires palladium(0)-catalyzed transfer in the presence of scavengers like phenylsilane. This duality enables sequential deprotection:
Comparative analysis reveals superior stability over benzyl-based protections in Fmoc SPPS. For example, Fmoc-Ser(allyl)-OH demonstrates <2% premature deprotection after 20 cycles of piperidine treatment, compared to 15–20% for Fmoc-Ser(Bzl)-OH under identical conditions.
Fmoc-Ser(allyl)-OH occupies a unique niche among serine derivatives, balancing steric accessibility with robust protection. Key comparisons include:
The allyl group’s small footprint (molecular volume 54 ų vs. 98 ų for Trt) minimizes steric hindrance during coupling, enabling >99% stepwise yields in model peptides up to 30 residues. This contrasts with bulkier protections like 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), which reduce coupling efficiency to 92–95% in comparable sequences.
Structural studies confirm that the allyl ether’s electron-withdrawing properties stabilize the serine hydroxyl against β-elimination, a common side reaction in base-mediated SPPS. Nuclear magnetic resonance (NMR) analysis shows the allyl group induces a 0.3 ppm upfield shift in the β-proton resonance, indicative of enhanced electron density at the oxygen center.
Fluorenylmethoxycarbonyl-Serine(allyl)-hydroxide possesses the molecular formula C₂₁H₂₁NO₅, representing a complex amino acid derivative with multiple functional groups [1] [2] [3]. The compound exhibits a molecular weight of 367.4 grams per mole, as determined through computational analysis and confirmed across multiple chemical databases [1] [2] [3]. This molecular weight reflects the combined mass contributions of the fluorenylmethoxycarbonyl protecting group, the serine backbone, and the allyl ether modification [2] [3].
The Chemical Abstracts Service registry number 704910-17-8 uniquely identifies this compound in chemical literature and commercial databases [2] [3]. The MDL number MFCD03094795 provides additional database identification for research and procurement purposes [2] [3].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₁H₂₁NO₅ | [1] [2] [3] |
| Molecular Weight | 367.4 g/mol | [1] [2] [3] |
| CAS Registry Number | 704910-17-8 | [2] [3] |
| MDL Number | MFCD03094795 | [2] [3] |
The compound exhibits defined stereochemical characteristics centered around the alpha carbon of the serine residue [4] [5] [6]. The International Union of Pure and Applied Chemistry name identifies the compound as (2S)-3-(allyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, confirming the S-configuration at the alpha carbon position [4]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules and maintains consistency with the natural L-serine configuration [6] [7].
The optical rotation properties of related fluorenylmethoxycarbonyl-serine derivatives demonstrate specific rotation values, with measurements typically conducted in methanol solutions [8]. The retention of stereochemical integrity during synthesis remains critical for peptide synthesis applications, as racemization can compromise biological activity [5] [9].
X-ray crystallography and nuclear magnetic resonance studies confirm the S-configuration at the alpha carbon, essential for maintaining chiral integrity in peptide sequences [10]. The compound resists racemization under standard coupling conditions at pH 7-9 and 25°C, making it suitable for solid-phase peptide synthesis protocols [10].
The compound exists as a white to off-white solid at room temperature, with storage requirements typically maintained at 2-8°C for optimal stability [4] [11] [12]. The boiling point has been calculated as 590.2 ± 50.0°C at 760 mmHg, though this represents a theoretical value given the compound's thermal decomposition characteristics [4] [11].
Solubility characteristics demonstrate high solubility in polar aprotic solvents such as dimethylformamide and dichloromethane, which proves critical for solid-phase peptide synthesis applications [10] [13]. The compound exhibits limited solubility in water but demonstrates enhanced solubility in organic solvents commonly employed in peptide chemistry [10].
The density has been reported as approximately 1.3 ± 0.1 g/cm³, consistent with similar fluorenylmethoxycarbonyl-protected amino acid derivatives [10] [14]. Storage conditions require protection from light and moisture to prevent degradation of the fluorenylmethoxycarbonyl group [15] [12].
Nuclear magnetic resonance spectroscopy provides detailed structural characterization of fluorenylmethoxycarbonyl-Serine(allyl)-hydroxide [16]. The fluorenylmethoxycarbonyl group exhibits characteristic aromatic proton signals in the 7.2-7.8 ppm region, while the allyl ether moiety displays vinyl proton resonances at approximately 5.8-6.0 ppm for the alkene proton and 5.2-5.4 ppm for the terminal alkene protons [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct carbonyl signals, with the carbamate carbonyl appearing around 156 ppm and the carboxylic acid carbonyl near 172 ppm [16]. The fluorenyl carbon signals appear in the aromatic region between 120-144 ppm, providing fingerprint identification of the protecting group [16].
Infrared spectroscopy demonstrates characteristic absorption bands for the carbamate functionality around 1700-1750 cm⁻¹, while the aromatic C-H stretching appears in the 3000-3100 cm⁻¹ region [16]. The allyl ether C=C stretching vibration typically occurs around 1640 cm⁻¹ [16].
Mass spectrometry provides molecular ion confirmation at m/z 367.4, with characteristic fragmentation patterns including loss of the fluorenylmethoxycarbonyl group and allyl moiety under electron impact conditions [16].
The fluorenylmethoxycarbonyl protecting group represents a sophisticated molecular architecture designed for amino acid protection during peptide synthesis [9] [17] [18]. The protecting group consists of a fluorene ring system connected through a methylene bridge to a methoxycarbonyl moiety, forming a carbamate linkage with the amino acid nitrogen [9] [17].
The fluorene ring system provides exceptional stability toward acidic conditions while remaining sensitive to basic deprotection conditions [9] [17] [18]. The fluorenyl group exhibits strong fluorescence properties, enabling ultraviolet detection and monitoring during synthetic procedures [9] [17]. This fluorescence characteristic proves particularly valuable for automated peptide synthesis instrumentation [9].
The methoxycarbonyl linker facilitates the formation of a stable carbamate bond with the serine amino group while allowing selective removal under mild basic conditions [9] [17]. Piperidine treatment efficiently cleaves the fluorenylmethoxycarbonyl group through elimination mechanisms, generating dibenzofulvene as a byproduct [9] [17] [18].
The three-dimensional structure of the fluorenylmethoxycarbonyl group provides steric hindrance that prevents unwanted side reactions during peptide chain elongation [9] [17]. The rigid fluorene framework maintains consistent geometric relationships that enhance synthetic reproducibility [9] [17].
The allyl ether protecting group serves as an orthogonal protection strategy for the serine hydroxyl functionality [19] [20] [21]. The allyl group consists of a propene unit (CH₂=CH-CH₂-) bonded to the serine hydroxyl oxygen, forming a stable ether linkage [21] [22] [23].
Allyl ethers demonstrate remarkable stability under acidic and basic conditions typically employed in peptide synthesis, making them ideal for multi-step synthetic sequences [21] [23] [24]. The allyl group remains intact during fluorenylmethoxycarbonyl deprotection with piperidine, providing true orthogonal protection capabilities [19] [21].
Deprotection of allyl ethers occurs through palladium-catalyzed mechanisms, typically employing palladium(0) complexes in the presence of nucleophilic scavengers [21] [25] [24]. The deprotection mechanism involves oxidative addition of palladium to the allyl system, followed by nucleophilic displacement to regenerate the free hydroxyl group [21] [24].
The allyl protecting group offers several advantages over alternative hydroxyl protecting groups, including mild deprotection conditions that preserve sensitive functional groups and compatibility with solid-phase synthesis protocols [19] [21] [25]. The palladium-catalyzed deprotection can be conducted in aqueous media, facilitating product isolation and purification [25].
The serine backbone forms the central structural framework of fluorenylmethoxycarbonyl-Serine(allyl)-hydroxide, maintaining the fundamental amino acid architecture [26] [7] [27]. The serine structure consists of an alpha carbon bearing an amino group, a carboxyl group, and a beta-hydroxymethyl side chain [26] [7] [28].
The alpha carbon represents the stereochemical center that determines the compound's chirality, with the S-configuration corresponding to the natural L-serine stereochemistry [7] [28]. This stereochemical arrangement proves essential for biological recognition and activity in peptide sequences [7] [28].
The amino group at the alpha position forms the carbamate linkage with the fluorenylmethoxycarbonyl protecting group, while the carboxyl group remains free for peptide bond formation during synthesis [7] [28]. The hydroxymethyl side chain undergoes allyl ether formation at the hydroxyl position, providing protection during synthetic manipulations [26] [27].
The serine backbone maintains conformational flexibility that allows adaptation to various peptide secondary structures [27] [29]. The hydroxyl group's hydrogen bonding capability, when deprotected, contributes significantly to protein folding and stability through intramolecular and intermolecular interactions [27] [29].
The retrosynthetic analysis of 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl reveals multiple viable synthetic pathways for accessing this orthogonally protected amino acid derivative [2]. The compound features two distinct protecting groups: the 9-fluorenylmethyloxycarbonyl group protecting the alpha-amino functionality and the allyl ester protecting the serine hydroxyl side chain [4].
The retrosynthetic disconnection approach identifies L-serine as the fundamental starting material, with the strategic introduction of protecting groups following established peptide chemistry protocols [5] [6]. The primary retrosynthetic pathways involve either sequential protection strategies or simultaneous protection approaches, each offering distinct advantages in terms of reaction efficiency and product purity .
Strategic considerations in the retrosynthetic analysis encompass the orthogonal nature of the protecting groups, where the 9-fluorenylmethyloxycarbonyl group is base-labile and removable under piperidine treatment, while the allyl ester is stable to basic conditions but cleavable under palladium-catalyzed conditions [7] [8]. This orthogonality is crucial for solid-phase peptide synthesis applications where selective deprotection is required [9] [6].
The direct derivatization of native L-serine represents the most straightforward approach to 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl synthesis . This methodology typically involves the initial protection of the serine hydroxyl group with an allyl ester, followed by alpha-amino group protection with the 9-fluorenylmethyloxycarbonyl group [10] [11].
The first step involves treating L-serine with allyl chloroformate in the presence of a mild base such as potassium carbonate [10] [12]. This reaction proceeds through nucleophilic attack of the serine hydroxyl group on the allyl chloroformate, forming the allyl ester linkage [13] [14]. Solvent systems typically employ dimethylformamide or acetonitrile to ensure adequate solubility of reactants and products .
Following allyl ester formation, the alpha-amino group is protected using 9-fluorenylmethyloxycarbonyl chloride under Schotten-Baumann conditions [5] [15]. The reaction is conducted in aqueous sodium bicarbonate solution to maintain appropriate pH conditions for optimal 9-fluorenylmethyloxycarbonyl protection efficiency [5] [16]. Reaction temperatures are maintained at ambient conditions to prevent decomposition of the allyl protecting group .
Sequential protection strategies offer alternative synthetic routes with potentially improved selectivity and yield profiles [6] [17]. The first sequential approach involves initial 9-fluorenylmethyloxycarbonyl protection of the alpha-amino group, followed by allyl ester formation at the hydroxyl position [5] [15].
Initial 9-fluorenylmethyloxycarbonyl protection is achieved through treatment of L-serine with 9-fluorenylmethyloxycarbonyl chloride or 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide in aqueous sodium bicarbonate solution [5] [16]. This reaction proceeds efficiently at room temperature with minimal side product formation [15] [18]. The resulting 9-fluorenylmethyloxycarbonyl-serine intermediate exhibits enhanced stability compared to the free amino acid [5].
Subsequent allyl ester formation employs allyl chloroformate or allyl alcohol activation methods [10] [12]. When using allyl alcohol, coupling agents such as dicyclohexylcarbodiimide and 1-hydroxybenzotriazole facilitate efficient esterification [19]. Alternative activation methods include the use of allyl bromide in the presence of cesium carbonate, providing improved reaction kinetics [10] [12].
The reverse sequential approach begins with alpha-amino protection followed by hydroxyl derivatization [6] [17]. This strategy can offer advantages in terms of regioselectivity, particularly when employing sterically hindered protecting group reagents [16] [20]. Reaction monitoring through analytical high-performance liquid chromatography enables optimization of reaction conditions and assessment of conversion efficiency [21] [22].
Comprehensive structural confirmation of 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl requires multiple analytical techniques to verify the integrity of both protecting groups and the amino acid core structure [23] [24]. High-performance liquid chromatography serves as the primary analytical method for purity assessment and identity confirmation [21] [25].
Reversed-phase high-performance liquid chromatography employing C18 stationary phases with acetonitrile-water gradient systems provides optimal separation of the target compound from synthetic impurities [21] [22]. Ultraviolet detection at 214 nanometers enables quantitative analysis, while detection at 254 nanometers specifically monitors the 9-fluorenylmethyloxycarbonyl chromophore [23] [24]. Typical retention times range from 15 to 25 minutes depending on gradient conditions and column specifications [21] [25].
Mass spectrometry confirmation utilizes electrospray ionization techniques to verify molecular weight and fragmentation patterns [24] [26]. The molecular ion peak at m/z 367.4 [M+H]+ provides definitive molecular weight confirmation [2] [4]. Tandem mass spectrometry enables structural elucidation through characteristic fragmentation patterns, including loss of the allyl group (m/z -41) and 9-fluorenylmethyloxycarbonyl group (m/z -222) [24] [27].
Nuclear magnetic resonance spectroscopy provides detailed structural information for both proton and carbon environments [28] [29]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals for the allyl group (δ 5.8-6.0 ppm for vinyl protons) and the 9-fluorenylmethyloxycarbonyl aromatic system (δ 7.2-7.8 ppm) [23] [30]. Carbon-13 nuclear magnetic resonance spectroscopy confirms carbonyl carbons in the 155-170 ppm region, diagnostic for carbamate and ester functionalities [2] [4].
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [2] [4]. The carbonyl stretching region (1690-1720 cm⁻¹) contains diagnostic peaks for both the carbamate and ester functionalities [23] [31]. Optical rotation measurements confirm stereochemical integrity, with typical values of [α]D²⁵ = -14.8 ± 2° (c=1, methanol) for the L-configuration [32] [33].
Purification of 9-fluorenylmethyloxycarbonyl-serine(allyl)-hydroxyl employs various chromatographic and crystallization techniques to achieve pharmaceutical-grade purity [34] [35]. Flash column chromatography on silica gel represents the most widely employed purification method for laboratory-scale synthesis [34] [35].
Flash chromatographic purification utilizes gradient elution systems progressing from 20:1 to 4:1 hexanes:ethyl acetate [34] [35]. This gradient effectively separates the target compound from both more polar and less polar impurities, including unreacted starting materials and side products [36] [37]. Typical yields from flash chromatography range from 85-95% with purities exceeding 98% [34] [35].
Recrystallization provides an alternative purification approach particularly suitable for large-scale synthesis [34] [37]. Solvent systems employing ethyl acetate-hexanes or methanol-water mixtures enable selective crystallization of the target compound [36] [38]. While recrystallization yields are typically lower (70-85%), the resulting crystalline product often exhibits enhanced purity (≥95%) and improved storage stability [34] [37].
Solid-phase extraction techniques offer rapid purification with minimal solvent consumption [37] [39]. C18 cartridges with methanol-water gradient elution provide effective separation of the target compound from synthesis impurities [36] [37]. This approach is particularly valuable for automated purification protocols and high-throughput synthesis applications [37] [39].
Preparative high-performance liquid chromatography enables the highest purity levels (≥99%) for analytical and research applications [21] [22]. C18 columns with acetonitrile-water mobile phases containing 0.1% trifluoroacetic acid provide optimal resolution [40] [41]. While expensive and time-consuming, preparative high-performance liquid chromatography ensures removal of closely related impurities that may co-elute in other purification methods [21] [40].
Quality assessment protocols encompass multiple analytical parameters to ensure consistent product quality [21] [22]. High-performance liquid chromatography purity specifications typically require ≥99.0% main peak area with individual impurities limited to <0.5% [21] [22]. Water content determination through Karl Fischer titration ensures adequate moisture control for long-term stability [42] [41].
Free amine content analysis serves as a critical quality parameter, as elevated free amine levels indicate 9-fluorenylmethyloxycarbonyl group degradation [43] [44]. Ninhydrin colorimetric testing or specialized high-performance liquid chromatography methods enable quantitative determination of free amine content, with specifications typically requiring ≤0.2% [21] [22].
Enantiomeric purity assessment through chiral high-performance liquid chromatography confirms stereochemical integrity [22] [25]. Specifications typically require ≥99.8% enantiomeric excess to ensure consistency in peptide synthesis applications [21] [22]. Additional quality parameters include acetate content (≤0.02%) to control synthesis byproducts and optical rotation measurements to verify stereochemical purity [21] [22].
Table 1: Primary Synthetic Routes for 9-Fluorenylmethyloxycarbonyl-Serine(allyl)-hydroxyl
| Synthetic Route | Step 1 | Step 2 | Solvent System | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|---|---|
| Direct Protection of L-Serine | L-Serine + Allyl chloroformate + K₂CO₃ | Allyl-protected serine + Fmoc-Cl + NaHCO₃ | DMF/Acetonitrile | Room temperature | 2-4 hours | 75-85 |
| Sequential Protection Strategy | L-Serine + Fmoc-Cl + NaHCO₃ | Fmoc-Ser-OH + Allyl chloroformate + K₂CO₃ | DMF/Water | Room temperature | 1-2 hours | 70-80 |
| Alternative Sequential Approach | L-Serine + Allyl alcohol + DCC/HOBt | Allyl ester + Fmoc-Cl + base | DMF/DCM | Room temperature | 3-6 hours | 65-75 |
Table 2: Analytical Methods for Structural Confirmation
| Analytical Method | Detection Parameters | Key Structural Confirmation | Typical Range/Values |
|---|---|---|---|
| High-Performance Liquid Chromatography | UV detection at 214 nm, 254 nm | Purity assessment, retention time | Rt: 15-25 min (C18 column) |
| Mass Spectrometry (ESI-MS) | m/z 367.4 [M+H]⁺ | Molecular weight confirmation | Base peak intensity >95% |
| Nuclear Magnetic Resonance (¹H NMR) | δ 5.8-6.0 ppm (allyl), δ 7.2-7.8 ppm (Fmoc) | Allyl and Fmoc proton signals | Multiplicity and integration ratios |
| Nuclear Magnetic Resonance (¹³C NMR) | δ 155-170 ppm (carbonyl region) | Carbonyl and aromatic carbons | Chemical shift assignments |
| Infrared Spectroscopy | ν 1690-1720 cm⁻¹ (C=O stretch) | Carbamate and ester C=O groups | Characteristic frequencies |
| Optical Rotation | [α]D²⁵ = -14.8 ± 2° (c=1, MeOH) | Stereochemical purity | Enantiomeric excess >99% |
Table 3: Purification Techniques and Quality Assessment Parameters
| Purification Method | Stationary Phase/Conditions | Typical Yield (%) | Purity Achieved | Advantages | Limitations |
|---|---|---|---|---|---|
| Flash Column Chromatography | Silica gel, 20:1 to 4:1 hexanes:EtOAc | 85-95 | ≥98% | Rapid, scalable, high yield | Requires column optimization |
| Recrystallization | EtOAc/hexanes or MeOH/water | 70-85 | ≥95% | High purity, crystalline product | Low yield, solubility dependent |
| Solid-Phase Extraction | C18 cartridge, MeOH/water gradient | 80-90 | ≥97% | Minimal solvent, automated | Limited loading capacity |
| Preparative HPLC | C18 column, ACN/water + 0.1% TFA | 75-90 | ≥99% | Highest purity, analytical scale | Expensive, time-consuming |
| Ion-Exchange Chromatography | Strong cation exchange resin | 60-80 | ≥96% | Selective for charged impurities | pH dependent, buffer salts |
Table 4: Quality Control Specifications and Test Methods
| Quality Parameter | Specification | Test Method | Acceptance Criteria |
|---|---|---|---|
| HPLC Purity | ≥99.0% | Reversed-phase HPLC with UV detection | Single major peak, impurities <1% |
| Water Content | ≤0.5% | Karl Fischer titration | Moisture control for stability |
| Free Amine Content | ≤0.2% | Ninhydrin test or HPLC | Fmoc stability indicator |
| Acetate Content | ≤0.02% | Ion chromatography | Synthesis byproduct control |
| Enantiomeric Purity | ≥99.8% | Chiral HPLC | Stereochemical integrity |
| Molecular Weight | 367.4 ± 0.1 g/mol | ESI-MS or MALDI-TOF | Molecular ion confirmation |
| Melting Point | Not specified | Differential scanning calorimetry | Thermal stability assessment |
| Optical Rotation | [α]D²⁵ = -14.8 ± 2° | Polarimetry | Stereochemical purity |